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molecular formula C8H8O2S B8530514 4-ethyl-4H-thieno[2,3-c]furan-6-one

4-ethyl-4H-thieno[2,3-c]furan-6-one

Cat. No. B8530514
M. Wt: 168.21 g/mol
InChI Key: AINWNQIYRIGIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977351B2

Procedure details

A solution of 3-(1-Hydroxy-propyl)-thiophene-2-carboxylic acid (25 mg) in Dichloromethane (4 ml) and triethylamide (1.5 mL) is treated with TsCl (50 mg) and reaction is stirred at room temperature overnight. The reaction mixture is concentrated and the product is purified by chromatography (silica gel, 20% ethyl acetate/hexane) to give the title compound (67 mg, 13% yield).
Name
3-(1-Hydroxy-propyl)-thiophene-2-carboxylic acid
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
triethylamide
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
O[CH:2]([C:5]1[CH:9]=[CH:8][S:7][C:6]=1[C:10]([OH:12])=[O:11])[CH2:3][CH3:4].S(Cl)(C1C=CC(C)=CC=1)(=O)=O>ClCCl>[CH2:3]([CH:2]1[O:12][C:10](=[O:11])[C:6]2[S:7][CH:8]=[CH:9][C:5]1=2)[CH3:4]

Inputs

Step One
Name
3-(1-Hydroxy-propyl)-thiophene-2-carboxylic acid
Quantity
25 mg
Type
reactant
Smiles
OC(CC)C1=C(SC=C1)C(=O)O
Name
Quantity
50 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
triethylamide
Quantity
1.5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography (silica gel, 20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1C2=C(C(O1)=O)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 296.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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